molecular formula C21H27ClN4O3S2 B3010634 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1215726-69-4

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride

Cat. No.: B3010634
CAS No.: 1215726-69-4
M. Wt: 483.04
InChI Key: WCQZYJFYEYQDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a 3-(dimethylamino)propyl chain via an amide bond. The benzamide core is substituted with an N,N-dimethylsulfamoyl group at the para position, and the structure is stabilized as a hydrochloride salt to enhance solubility and bioavailability. Its molecular formula is C₂₁H₂₄ClN₅O₂S₂, with a molecular weight of 486.06 g/mol.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S2.ClH/c1-23(2)14-7-15-25(21-22-18-8-5-6-9-19(18)29-21)20(26)16-10-12-17(13-11-16)30(27,28)24(3)4;/h5-6,8-13H,7,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQZYJFYEYQDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This compound is characterized by its complex structure, which includes a benzothiazole moiety, a dimethylamino group, and a sulfamoyl benzamide group. Research into its biological activity suggests promising applications in cancer therapy and antimicrobial treatments.

Structural Characteristics

The molecular formula of this compound is C21H26ClN3O3SC_{21}H_{26}ClN_3O_3S, with a molecular weight of approximately 468.0 g/mol. The compound's structure can be broken down into several key components:

  • Benzothiazole Ring : Known for its biological activities, including antimicrobial and anticancer properties.
  • Dimethylamino Propyl Group : Enhances solubility and may improve cellular uptake.
  • Sulfamoyl Group : Potentially increases the compound's therapeutic efficacy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : In vitro assays have shown that related benzothiazole compounds effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells with IC50 values in the low micromolar range.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways, leading to increased apoptosis.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that benzothiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds against Staphylococcus aureus and Escherichia coli have been reported as low as 5 µg/mL, indicating potent antibacterial activity.
  • Mechanism of Action : The antimicrobial action is believed to result from the disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Enzyme Inhibition

Research has also focused on the compound's potential as an enzyme inhibitor. For example, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an important target in neurodegenerative diseases.

Inhibitory Activity

  • AChE Inhibition : Preliminary studies suggest that this compound may inhibit AChE with IC50 values comparable to known inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis, inhibition of cell cycle
AntimicrobialDisruption of cell membrane integrity
AChE InhibitionCompetitive inhibition at the active site

Comparison with Similar Compounds

N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride

  • Structure: This compound (CAS: 1052530-89-8) shares the benzo[d]thiazole and dimethylaminopropyl moieties but replaces the dimethylsulfamoyl group with a 4-methoxybenzo[d]thiazole substituent.
  • Molecular Formula : C₂₁H₂₃ClN₄O₂S₂ (MW: 463.0 g/mol).

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structure : Features a 5-chlorothiazole ring linked to a 2,4-difluorobenzamide via an amide bond.
  • Molecular Formula : C₁₀H₅ClF₂N₂OS (MW: 274.67 g/mol).
  • Key Differences: The thiazole ring lacks the fused benzene system present in benzo[d]thiazole, reducing aromaticity and planarity.
  • Biological Relevance : Analogues like nitazoxanide target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via amide anion interactions .

(E)-4-((5-(10-(3-(N,N-Dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-yl)diazenyl)-N,N-dimethylbenzenamine

  • Structure: Combines a phenothiazine core with a thiadiazole-diazenyl group and dimethylamino substituents.
  • Key Differences: The phenothiazine system introduces a tricyclic structure, enhancing π-π stacking interactions. The diazenyl group may confer photochemical reactivity absent in the target compound.
  • Applications: Phenothiazines are known for antipsychotic activity, suggesting divergent pharmacological targets compared to benzamide derivatives .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound N,N-dimethylsulfamoyl, benzo[d]thiazole 486.06 Sulfonamide, tertiary amine, amide
1052530-89-8 4-methoxybenzo[d]thiazole 463.00 Methoxy, tertiary amine, amide
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro, 2,4-difluoro 274.67 Halogens, amide
  • Sulfamoyl vs.
  • Halogenated Analogues : Chloro and fluoro substituents increase lipophilicity, favoring blood-brain barrier penetration but risking hepatotoxicity.

Research Findings and Implications

  • Enzyme Inhibition : The target compound’s sulfamoyl group may inhibit carbonic anhydrase or sulfotransferases, whereas thiazole derivatives (e.g., ) target PFOR .
  • Solubility vs. Permeability : The hydrochloride salt of the target compound improves aqueous solubility, whereas halogenated analogues () prioritize lipophilicity for tissue penetration.
  • Metabolic Stability: Dimethylamino groups (target compound and 1052530-89-8) may undergo N-demethylation, necessitating structural optimization for prolonged activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.